4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide
説明
This compound is a sulfonamide derivative featuring a polycyclic 5-thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(15),2(6),3,7,11,13-hexaene core. The tetracyclic framework introduces steric constraints that may modulate selectivity compared to simpler sulfonamides.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-20(10-5-13-30(27,28)17-7-2-1-3-8-17)24-23-25-22-18-9-4-6-15-11-12-16(21(15)18)14-19(22)29-23/h1-4,6-9,14H,5,10-13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSPNPIOHZWVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCCS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Antimalarial Activity
The primary targets of this compound are the Plasmodium falciparum cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3). These enzymes play a crucial role in the parasite's life cycle, specifically in hemoglobin digestion.
The compound interacts with FP-2 and FP-3 enzymes through molecular docking. Upon binding, it disrupts the biochemical pathways involved in hemoglobin digestion, which is essential for the parasite's survival. This interference leads to the inhibition of the Plasmodium falciparum parasite's life cycle, ultimately causing its death.
Efficacy Studies
While specific efficacy data for this compound is not provided in the search results, similar compounds in this class have shown promising results. For instance, a study on related benzothiazine derivatives demonstrated significant antimicrobial activity:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Benzothiazine derivative | 0.5-2 μg/mL against various bacterial strains |
These results suggest potential broad-spectrum antimicrobial activity for compounds in this class .
Antioxidant Properties
In addition to its antimalarial activity, the compound has also demonstrated antioxidant properties . While specific data for this exact compound is not available, structurally similar benzothiazines have shown notable antioxidant activity in various assays.
Structure-Activity Relationship
The biological activity of this compound is closely tied to its unique structure. The presence of the benzenesulfonyl group and the cyclohepta[b]thiophene ring system contribute to its ability to interact with target enzymes. The sulfonamide linkage, a common feature in many biologically active compounds, likely plays a role in its antimalarial and potential antimicrobial activities.
Potential for Drug Development
Given its activity against key malarial enzymes, this compound represents a promising lead for antimalarial drug development. Its dual action as both an antimalarial and antioxidant agent could provide additional benefits in managing the oxidative stress associated with malarial infections.
Future Research Directions
Further research is needed to fully elucidate the pharmacokinetics, pharmacodynamics, and toxicity profile of this compound. In vivo studies in animal models would be crucial to determine its efficacy and safety before progressing to human trials. Additionally, structure-activity relationship studies could help optimize the compound for improved potency and selectivity.
類似化合物との比較
Structural Features and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Core Heterocycles : The target compound’s 5-thia-3-azatetracyclo core is more rigid than the benzothiazole () or triazatetracyclo () systems, which may reduce off-target interactions .
- Sulfonamide vs. Sulfanyl Groups : The benzenesulfonyl group (electron-withdrawing) contrasts with sulfanyl moieties (electron-donating) in analogs like the triazatetracyclo derivative (), affecting redox stability and hydrogen-bonding capacity .
- Substituent Position : Para-substituted benzenesulfonyl groups (e.g., 4-methyl in ) enhance solubility but may reduce membrane permeability compared to unsubstituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
